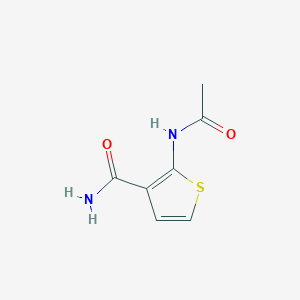

2-Acetamidothiophene-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-acetamidothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-4(10)9-7-5(6(8)11)2-3-12-7/h2-3H,1H3,(H2,8,11)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTVFFSGTYGONS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CS1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Acetamidothiophene 3 Carboxamide and Its Analogues

Established Synthetic Pathways for the Thiophene-3-carboxamide (B1338676) Core

The synthesis of the foundational 2-aminothiophene-3-carboxamide (B79593) structure is most prominently achieved through two key chemical transformations: the acylation of pre-formed 2-aminothiophene derivatives and the de novo construction of the thiophene (B33073) ring via the Gewald reaction.

Acylation of 2-Aminothiophene Derivatives

A straightforward and common method to obtain 2-acetamidothiophene-3-carboxamide is through the acylation of a 2-aminothiophene-3-carboxamide precursor. This reaction involves treating the amino group with an acetylating agent. A typical procedure involves refluxing the 2-aminothiophene derivative with excess acetic anhydride (B1165640). nih.gov The reaction is generally efficient, yielding the stable N-acetylated product upon cooling and purification, often through simple crystallization. nih.gov

For instance, the synthesis of N-(3-acetyl-4-methyl-2-thienyl)acetamide was achieved with a 92% yield by reacting the corresponding aminothiophene with excess acetic anhydride. nih.gov This method highlights the directness of converting the amino functionality to the desired acetamide.

Gewald Reaction and Related Cyclization Approaches

The Gewald reaction is a powerful and widely utilized one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.org This reaction is fundamental to producing the necessary precursors for this compound. The classical approach involves the condensation of a ketone or aldehyde, an α-cyanoester (or in this case, cyanoacetamide to directly yield the 3-carboxamide), and elemental sulfur in the presence of a base. nih.govwikipedia.org

The mechanism of the Gewald reaction is understood to begin with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) compound (e.g., cyanoacetamide), catalyzed by a base like an amine. wikipedia.orgchemrxiv.org This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile, cyclization, and subsequent tautomerization to form the stable 2-aminothiophene ring. wikipedia.org Various amines, such as morpholine (B109124) or triethylamine (B128534), are commonly used as catalysts in stoichiometric amounts. umich.eduresearchgate.net

Different variations of the Gewald reaction exist, allowing for a broad scope of substitution patterns on the thiophene ring. umich.edu For example, using cyanoacetamide directly in the Gewald reaction yields 2-aminothiophene-3-carboxamide derivatives, which are the immediate precursors for the final acylation step. nih.govnih.gov

Advanced and Green Synthesis Strategies

In response to the growing demand for more sustainable and efficient chemical processes, advanced synthetic strategies have been applied to the synthesis of this compound and its analogues. These include the use of microwave irradiation to accelerate reactions and the development of novel catalytic systems.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a significant improvement over conventional heating methods for the synthesis of thiophene derivatives. It has been shown to dramatically reduce reaction times and, in many cases, improve product yields. wikipedia.org The Gewald reaction, in particular, benefits from microwave irradiation, with some syntheses being completed in as little as two minutes. researchgate.net

For example, a microwave-assisted Gewald reaction for producing 5-substituted-2-aminothiophenes demonstrated a significant rate enhancement, with reactions finishing in 20 minutes at 70°C, compared to 4 hours with conventional heating. clockss.org Similarly, other protocols have shown that a one-pot, three-component reaction of an aldehyde, ethyl acetoacetate, and 2-aminothiazole (B372263) under microwave irradiation can produce related heterocyclic systems in high yields (e.g., 89%) without the need for a catalyst. clockss.org These findings underscore the potential of microwave-assisted protocols to provide rapid and efficient access to the thiophene-3-carboxamide core.

Catalytic and Transition-Metal Mediated Approaches

Efforts to improve the synthesis of thiophene-3-carboxamides have also focused on the development of more efficient catalytic systems. While the traditional Gewald reaction uses stoichiometric amounts of amine bases, newer methods have explored the use of catalytic amounts of bases or alternative catalysts to enhance efficiency and simplify purification.

Recent research has demonstrated the use of piperidinium (B107235) borate (B1201080) as a truly catalytic system for the Gewald reaction. researchgate.net This conjugate acid-base pair has been shown to effectively promote the cyclocondensation in catalytic amounts. researchgate.net Furthermore, heterogeneous catalysts, such as CaO, have been employed, offering advantages like low cost, simple workup procedures, and good yields (in the range of moderate to good) in a shorter time frame (1 to 1.5 hours). derpharmachemica.com Other solid-acid catalysts like Hβ zeolite have proven highly effective for the Friedel-Crafts acylation of thiophene with acetic anhydride, achieving nearly 99% conversion of thiophene and a 98.6% yield of 2-acetylthiophene, which is a related transformation. tsijournals.com

In the context of forming the final amide bond, coupling agents are frequently used in a catalytic manner. For the synthesis of thiophene-carboxamide derivatives, a common method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst to facilitate the reaction between a thiophene carboxylic acid and an aniline. nih.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of catalyst, solvent, reaction temperature, and reaction time.

The table below illustrates how the choice of catalyst in the Gewald reaction can impact the yield of the resulting 2-aminothiophene, using the reaction of cyclohexanone, malononitrile (B47326), and sulfur as an example.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Morpholine | Ethanol (B145695) | Reflux | 2 | 85 | derpharmachemica.com |

| CaO | Ethanol | Reflux | 1.5 | 82 | derpharmachemica.com |

| Triethylamine/Water | Water | RT | 12 | 98 | nih.gov |

| ZnO/nanoclinoptilolite | - | 100 | 4 | 76 | nih.gov |

As shown, a variety of conditions can lead to high yields. The use of water as a solvent at room temperature with triethylamine as a catalyst provided a near-quantitative yield, highlighting a green and efficient option. nih.gov

Similarly, the final acylation step can be optimized. In the synthesis of N-(3-acetyl-2-thienyl)acetamide, refluxing the aminothiophene with excess acetic anhydride for just 15 minutes was sufficient to produce the desired product. nih.gov This indicates a rapid and high-yielding transformation under relatively simple conditions.

The following table provides examples of yields for the synthesis of N-acetylated thiophenes via acylation with acetic anhydride.

| Starting Material | Product | Yield (%) | Reference |

| 1-(2-Amino-4-methyl-3-thienyl)ethanone | N-(3-Acetyl-4-methyl-2-thienyl)acetamide | 92 | nih.gov |

| 1-(2-Amino-3-thienyl)ethanone | N-(3-Acetyl-2-thienyl)acetamide | Not specified, but crystallized from reaction | nih.gov |

Design and Synthesis of Precursors and Building Blocks

The efficient synthesis of this compound hinges on the availability of suitable precursors. The most common strategy involves the initial construction of a 2-aminothiophene-3-carbonitrile (B183302) or a 2-aminothiophene-3-carboxamide scaffold, followed by acylation of the 2-amino group.

A primary and versatile method for the synthesis of the 2-aminothiophene core is the Gewald three-component reaction . This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile or cyanoacetamide), and elemental sulfur in the presence of a base. nih.govwikipedia.org The use of cyanoacetamide in the Gewald reaction is particularly significant as it directly yields a 2-aminothiophene-3-carboxamide precursor, simplifying the synthetic pathway. nih.govnih.gov

Alternatively, 2-aminothiophene-3-carbonitrile, synthesized via the Gewald reaction using malononitrile, serves as a key intermediate. This nitrile can then be subjected to hydrolysis to form the desired carboxamide. The hydrolysis of nitriles to amides can be achieved under acidic or basic conditions, typically requiring heating. nih.govnih.gov

The final step in the synthesis of the target molecule is the acetylation of the 2-amino group. This is commonly achieved by treating the 2-aminothiophene precursor with an acetylating agent such as acetic anhydride or acetyl chloride.

Detailed research has explored various conditions and starting materials for these synthetic steps, as summarized in the following tables.

Table 1: Synthesis of 2-Aminothiophene Precursors via Gewald Reaction

| Starting Materials | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ketone, Malononitrile, Sulfur | Triethylamine, Ethanol, Reflux | 2-Aminothiophene-3-carbonitrile derivatives | Good | researchgate.net |

| Ketone, Cyanoacetamide, Sulfur | Morpholine, Ethanol, Room Temperature | 2-Aminothiophene-3-carboxamide derivatives | Not specified | researchgate.net |

| Cyclohexanone, Malononitrile, Sulfur | Morpholine, Ethanol, 50°C | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 95% | researchgate.net |

| Aldehydes/Ketones, Cyanoacetamide, Sulfur | Triethylamine, Water/Ethanol, Precipitation | 2-Aminothiophene-3-carboxamide derivatives | >40 new products reported | nih.govnih.gov |

Table 2: Synthesis of Acetylated Thiophene Derivatives

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Aminothiophene-3-carbonitrile | 2-(Thiophen-2-yl)acetyl chloride, Triethylamine, THF, Room Temperature, 15h | N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Not specified | organic-chemistry.org |

| 1-(2-Amino-3-thienyl)ethanone | Acetic anhydride, Reflux, 15 min | N-(3-Acetyl-2-thienyl)acetamide | 95% | researchgate.net |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Aminothiophene-3-carbonitrile |

| 2-Aminothiophene-3-carboxamide |

| Malononitrile |

| Cyanoacetamide |

| Acetic anhydride |

| Acetyl chloride |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile |

| N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide |

| 1-(2-Amino-3-thienyl)ethanone |

| N-(3-Acetyl-2-thienyl)acetamide |

Chemical Reactivity and Derivatization Strategies of 2 Acetamidothiophene 3 Carboxamide

Functional Group Transformations at the Acetamido Moiety

The acetamido group (-NHCOCH₃) at the 2-position of the thiophene (B33073) ring offers opportunities for various chemical transformations, enabling the introduction of diverse substituents.

Nucleophilic Substitution Reactions

While direct Sₙ2-type nucleophilic substitution on the acetamido nitrogen is not a typical reaction pathway, modifications often begin with hydrolysis of the amide to the corresponding 2-aminothiophene, which then serves as a versatile intermediate. This primary amine can readily undergo nucleophilic attack on a variety of electrophiles. For instance, it can be acylated with different acid chlorides or anhydrides to introduce new acyl groups, effectively replacing the original acetyl group. libretexts.org

Furthermore, the amino group can participate in reactions with sulfonyl chlorides to form sulfonamides, or with isocyanates and isothiocyanates to yield ureas and thioureas, respectively. These transformations significantly expand the chemical space accessible from the 2-acetamidothiophene-3-carboxamide core.

Hydrolysis and Amidation Reactions

The acetamido group can be hydrolyzed under acidic or basic conditions to yield 2-aminothiophene-3-carboxamide (B79593). libretexts.orgmasterorganicchemistry.com Acid-catalyzed hydrolysis typically involves heating the amide with a dilute acid, such as hydrochloric acid, which protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. masterorganicchemistry.comlibretexts.org Subsequent elimination of the amine yields the carboxylic acid and the corresponding ammonium (B1175870) salt. libretexts.orglibretexts.org

Conversely, basic hydrolysis, often carried out by heating with a strong base like sodium hydroxide (B78521), involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.orgyoutube.com This leads to the formation of a carboxylate salt and the release of ammonia (B1221849) or an amine. youtube.com The resulting 2-aminothiophene-3-carboxamide is a key intermediate for further derivatization. This amine can then undergo amidation reactions with various carboxylic acids, often activated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), to form a diverse library of N-acylated derivatives. mdpi.comnih.gov

Modifications at the Carboxamide Functionality

The carboxamide group (-CONH₂) at the 3-position is another key site for chemical modification. Similar to the acetamido group, it can be hydrolyzed to the corresponding carboxylic acid, 3-carboxy-2-acetamidothiophene. This carboxylic acid can then be converted to a variety of other functional groups.

For example, activation of the carboxylic acid, often by conversion to an acid chloride with reagents like thionyl chloride, allows for subsequent reactions with a wide range of nucleophiles. mdpi.com This activated intermediate can react with different amines or alcohols to form new amides or esters, respectively. This strategy has been employed to synthesize series of thiophene carboxamide derivatives with varied substituents on the amide nitrogen. mdpi.comnih.gov

Heterocyclic Ring Substitutions and Fused Ring System Formation

The thiophene ring itself can undergo electrophilic substitution reactions, although the directing effects of the existing electron-donating acetamido group and the electron-withdrawing carboxamide group must be considered. The 5-position of the thiophene ring is often the most susceptible to electrophilic attack.

Furthermore, the inherent functionality of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. tubitak.gov.tr The amino group at the 2-position and the carboxamide at the 3-position can participate in cyclization reactions with various reagents to form thieno[2,3-d]pyrimidines, a class of compounds with significant biological activities. tubitak.gov.trresearchgate.net For instance, reaction with nitriles in the presence of an acid catalyst can lead to the formation of pyrimidine (B1678525) rings fused to the thiophene core. tubitak.gov.tr These fused systems represent a significant structural diversification from the initial scaffold. libretexts.org

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) offer an efficient strategy for the rapid generation of molecular diversity from simple starting materials in a single synthetic operation. nih.gov While specific examples directly utilizing this compound in MCRs are not extensively documented in the provided context, its structural features make it a plausible candidate for such reactions. The presence of both an amine (after hydrolysis of the acetamido group) and a carboxamide functionality suggests its potential use in Ugi or Passerini-type reactions, which involve the combination of an amine, a carbonyl compound, an isocyanide, and a carboxylic acid (for the Ugi reaction). nih.govnih.gov Such approaches could lead to the one-pot synthesis of complex and highly substituted thiophene derivatives.

Stereoselective Syntheses of Chiral Derivatives

The synthesis of chiral derivatives of this compound is an important area of research, particularly for applications in medicinal chemistry where stereochemistry can be crucial for biological activity. While the parent molecule is achiral, the introduction of chiral centers can be achieved through various synthetic strategies.

One common approach is the use of chiral auxiliaries or catalysts in reactions involving the functional groups. For example, in the acylation of the 2-amino group (obtained after hydrolysis), a chiral acylating agent could be used to introduce a stereocenter. Alternatively, if a new substituent is introduced that creates a stereocenter, a stereoselective reaction, such as an asymmetric reduction or alkylation, could be employed.

Another strategy involves the use of chiral building blocks in the synthesis. For instance, reacting the 3-carboxylic acid (obtained after hydrolysis of the carboxamide) with a chiral amine or alcohol would result in the formation of a diastereomeric mixture that could potentially be separated. While specific examples of stereoselective syntheses starting from this compound are not detailed in the provided search results, the principles of asymmetric synthesis are broadly applicable to its derivatization.

Advanced Spectroscopic and Structural Investigations

High-Resolution NMR Spectroscopy for Conformational Analysis and Detailed Structure Elucidation (e.g., 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2-acetamidothiophene-3-carboxamide in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

The ¹H NMR spectrum is expected to show distinct signals for each proton. The two protons on the thiophene (B33073) ring will appear as doublets due to coupling with each other. The NH proton of the secondary acetamido group and the two NH₂ protons of the primary carboxamide group will appear as singlets or broad singlets, with chemical shifts that can be sensitive to solvent and concentration due to hydrogen bonding. The methyl protons of the acetyl group will present as a sharp singlet.

The ¹³C NMR spectrum will display signals for each unique carbon atom, including the four carbons of the thiophene ring and the two distinct carbonyl carbons from the amide groups.

Two-dimensional NMR techniques are crucial for assigning these signals definitively and for conformational analysis.

COSY (Correlation Spectroscopy) would reveal the coupling between the two adjacent protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for unambiguous assignment of the thiophene C-H signals.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for assigning the quaternary carbons, including the carbonyls and the thiophene carbons C2 and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. It can be used to determine the preferred conformation of the molecule in solution, such as the relative orientation of the acetamido and carboxamide groups with respect to the thiophene ring. For instance, a NOE cross-peak between the acetamido-NH proton and the thiophene H4 proton would suggest a specific rotational conformer is favored.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups and structures.

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| Thiophene-H4 | ¹H | ~7.0-7.5 | d (Doublet) | Coupled to H5 |

| Thiophene-H5 | ¹H | ~7.8-8.2 | d (Doublet) | Coupled to H4 |

| Acetamido-NH | ¹H | ~9.0-10.0 | s (Singlet, broad) | Shift is solvent dependent |

| Carboxamide-NH₂ | ¹H | ~7.0-8.0 | s (Singlet, broad) | Two protons, may show separate signals |

| Acetyl-CH₃ | ¹H | ~2.1-2.3 | s (Singlet) | Three protons |

| Thiophene-C2 | ¹³C | ~140-150 | Quaternary | Attached to acetamido group |

| Thiophene-C3 | ¹³C | ~125-135 | Quaternary | Attached to carboxamide group |

| Thiophene-C4 | ¹³C | ~120-130 | CH | - |

| Thiophene-C5 | ¹³C | ~130-140 | CH | - |

| Acetamido-C=O | ¹³C | ~168-172 | Quaternary | - |

| Carboxamide-C=O | ¹³C | ~165-170 | Quaternary | - |

| Acetyl-CH₃ | ¹³C | ~20-25 | CH₃ | - |

Single-Crystal X-Ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state, revealing precise bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. While a specific crystal structure for this compound is not publicly available, analysis of a closely related fragment, Nequimed176, co-crystallized with the cruzain enzyme (PDB ID: 4KLB), and other similar thiophene amides provides significant insight into the expected solid-state features. rcsb.orgnih.gov

The thiophene ring is expected to be essentially planar. The key feature of the crystal structure would be an extensive network of intermolecular hydrogen bonds. The acetamido group (-NH-C=O) and the carboxamide group (-C(=O)-NH₂) are both excellent hydrogen bond donors (N-H) and acceptors (C=O). This allows for the formation of robust supramolecular structures. Common motifs include:

Amide-Amide Dimers: Two molecules can form a centrosymmetric dimer via a pair of N-H···O hydrogen bonds between their primary carboxamide groups.

Chains or Sheets: The secondary amide N-H can form a hydrogen bond with a carbonyl oxygen of a neighboring molecule, extending the structure into one-dimensional chains or two-dimensional sheets.

These hydrogen bonds are critical in stabilizing the crystal lattice. The crystal packing of a related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, is stabilized by N–H···N and C–H···N hydrogen bonds, confirming the importance of these interactions in defining the solid-state architecture. nih.gov

Table 2: Expected Hydrogen Bonding Interactions in Solid-State this compound

| Donor | Acceptor | Interaction Type | Expected Motif |

|---|---|---|---|

| Carboxamide N-H | Carboxamide C=O | N-H···O | Centrosymmetric R²₂(8) dimer |

| Acetamido N-H | Carboxamide C=O | N-H···O | Chain or sheet propagation |

| Carboxamide N-H | Acetamido C=O | N-H···O | Chain or sheet propagation |

Mass Spectrometry for Fragmentation Pattern Analysis and Derivatization Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its structure through fragmentation patterns. Under electron ionization (EI), the compound would first form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight (184.21 g/mol ).

The fragmentation of this molecular ion is predictable based on the functional groups present. The amide bonds are common sites of cleavage. Key fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of the bond between the thiophene ring and the carbonyl carbon of the carboxamide group, leading to a fragment corresponding to the loss of the carboxamide radical (•CONH₂), resulting in a cation at m/z 141.

Loss of Acetyl Group: Cleavage can occur within the acetamido side chain, leading to the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (•COCH₃).

Cleavage of the Amide C-N Bond: The C-N bond of the acetamido group can cleave, leading to the formation of a stable acylium ion.

Thiophene Ring Fragmentation: At higher energies, the thiophene ring itself can fragment, typically through the loss of acetylene (B1199291) (C₂H₂) or a thioformyl (B1219250) radical (•CHS).

These fragmentation patterns provide a structural fingerprint that confirms the identity of the compound.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Proposed Loss from Molecular Ion (M⁺•) |

|---|---|---|

| 184 | [C₇H₈N₂O₂S]⁺• | - (Molecular Ion) |

| 167 | [M - NH₃]⁺• | •NH₂ (from carboxamide) |

| 142 | [M - CH₂CO]⁺• | Ketene (CH₂=C=O) |

| 141 | [M - CONH₂]⁺ | •CONH₂ (Carboxamide radical) |

| 125 | [M - NHCOCH₃]⁺ | •NHCOCH₃ (Acetamido radical) |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups within this compound. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Key expected vibrational modes include:

N-H Stretching: The molecule contains both a secondary amide (acetamido) and a primary amide (carboxamide). This will result in multiple bands in the 3200-3500 cm⁻¹ region. The secondary amide N-H stretch typically appears as a single band, while the primary amide shows two bands (symmetric and asymmetric stretches). The positions of these bands are sensitive to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching from the thiophene ring is expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

C=O Stretching (Amide I): This is a very strong and characteristic absorption in the IR spectrum. Since there are two different amide groups, two distinct, strong C=O stretching bands are expected in the region of 1640-1700 cm⁻¹. The exact positions can be influenced by conjugation and hydrogen bonding.

N-H Bending (Amide II): This band, resulting from a mix of N-H bending and C-N stretching, appears around 1550-1640 cm⁻¹ and is also a strong indicator of the amide groups.

Thiophene Ring Vibrations: The C=C and C-S stretching vibrations of the thiophene ring will produce a series of characteristic bands in the fingerprint region (typically 1300-1500 cm⁻¹ and 600-800 cm⁻¹).

The combination of IR and Raman spectroscopy provides complementary information, as some vibrations that are weak in IR may be strong in Raman, and vice versa.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amide (-CONH₂) | 3300 - 3500 | Medium |

| N-H Stretch | Secondary Amide (-NHCO-) | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | Thiophene Ring | 3050 - 3150 | Weak to Medium |

| Aliphatic C-H Stretch | Methyl (-CH₃) | 2850 - 2980 | Medium |

| C=O Stretch (Amide I) | Acetamido & Carboxamide | 1640 - 1700 | Very Strong |

| N-H Bend (Amide II) | Primary & Secondary Amides | 1550 - 1640 | Strong |

| C=C Ring Stretch | Thiophene Ring | 1400 - 1500 | Medium to Strong |

| C-S Stretch | Thiophene Ring | 600 - 800 | Medium |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules, as they measure the differential absorption or rotation of left- and right-circularly polarized light.

This compound is an achiral molecule. It does not possess any stereogenic centers (chiral carbons) and lacks any other elements of chirality, such as axial or planar chirality. The molecule possesses a plane of symmetry that bisects the thiophene ring and the attached substituents (assuming free rotation of the side chains).

Because it is achiral, this compound does not exhibit optical activity. Therefore, it will not produce a signal in CD or ORD spectroscopy. These techniques are not applicable for its stereochemical analysis.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure and Reactivity

No specific quantum chemical calculations for 2-acetamidothiophene-3-carboxamide were identified in the performed search. However, Density Functional Theory (DFT) is a common method to investigate the electronic properties of similar organic molecules.

For instance, DFT calculations have been used to study the molecular and electronic properties of thiophene-2-carboxamide derivatives. nih.gov These studies typically analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's reactivity and electronic transitions. mdpi.com For a series of 2-thiophene carboxylic acid thiourea (B124793) derivatives, DFT calculations with the 6-311G(d,p) basis set were employed to predict their optimized molecular structure and the energy of individual molecular orbitals. mdpi.com Such calculations for this compound would likely reveal the influence of the acetamido and carboxamide groups on the electron distribution of the thiophene (B33073) ring, impacting its reactivity.

A study on other thiophene derivatives highlighted that the HOMO-LUMO energy gap is a crucial parameter for predicting molecular stability, with a smaller gap indicating higher reactivity. mdpi.com DFT has also been used to investigate the planarity and intramolecular hydrogen bonding in thiophene-2-carboxamide derivatives, which can influence their biological activity. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While no molecular docking or dynamics simulations specifically for this compound have been reported, these techniques are frequently applied to its analogs to explore their potential as therapeutic agents.

Structure-activity relationship (SAR) studies on a series of thiophene amide derivatives have identified them as cannabinoid receptor 2 (CB₂) agonists, with potential applications in pain management. nih.govnorthwestern.edu Molecular docking is a key tool in such studies to predict how these molecules bind to the active site of the CB₂ receptor. nih.govnorthwestern.edu

Similarly, various 2-carboxamido-3-carboxythiophene derivatives have been synthesized and evaluated as potential endothelin receptor ligands. nih.gov Molecular docking simulations would be crucial in these investigations to visualize the binding mode and interactions of these compounds with the ETA and ETB receptors. nih.gov

In the context of anticancer research, novel fused thiophene derivatives have been investigated as potential VEGFR-2/AKT dual inhibitors. mdpi.com Molecular docking studies are essential to understand how these compounds interact with the kinase domains of these proteins. mdpi.com For other classes of compounds, such as aminophenyl benzamide (B126) derivatives, molecular docking has been used to study their interaction with histone deacetylase (HDAC). northwestern.edu

Quantitative Structure-Activity Relationship (QSAR) and Ligand Efficiency Analysis

Specific QSAR or ligand efficiency analyses for this compound were not found. However, QSAR studies are prevalent for thiophene-containing compounds to correlate their structural features with their biological activities.

For example, 3D-QSAR studies on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors have been conducted to develop robust pharmacophore models. northwestern.edu These models help in designing new compounds with enhanced inhibitory potency by identifying key structural features that influence activity, such as hydrophobic character and the presence of hydrogen bond donors and acceptors. northwestern.edu

The synthesis and evaluation of 2-amido-3-carboxamide thiophene derivatives as CB₂ receptor agonists for pain management inherently involve SAR, which is a precursor to QSAR analysis. nih.govnorthwestern.edu Such studies help in understanding how different substituents on the thiophene ring affect the binding affinity and efficacy of the compounds. nih.govnorthwestern.edu

Prediction of Spectroscopic Properties and Conformational Landscapes

There are no specific predictions of spectroscopic properties or conformational landscapes for this compound in the reviewed literature. However, computational methods are well-established for these purposes.

DFT calculations are routinely used to predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. mdpi.com A study on 2-thiophene carboxylic acid thiourea derivatives used DFT to obtain vibrational frequencies, thermodynamic properties, and NMR chemical shifts. mdpi.com Similar calculations for this compound would allow for a comparison with experimental spectra, aiding in its structural characterization.

Conformational analysis, often performed using molecular mechanics or DFT, would identify the most stable three-dimensional structures of this compound. This is crucial as the biological activity of a molecule is often dependent on its specific conformation.

Mechanistic Investigations of Chemical Reactions via Computational Models

No computational studies on the reaction mechanisms involving this compound were found. However, computational models are powerful tools for elucidating reaction pathways.

The synthesis of various thiophene derivatives, such as 2-aminothiophene-3-carboxamides, often involves multi-step reactions. tubitak.gov.tr Computational chemistry can be used to model the transition states and intermediates of these reactions, providing insights into the reaction mechanism and helping to optimize reaction conditions. For example, the Gewald reaction, a common method for synthesizing 2-aminothiophenes, could be studied computationally to understand the role of catalysts and the formation of different intermediates. researchgate.net

Compound Information

Role of 2 Acetamidothiophene 3 Carboxamide As a Versatile Chemical Scaffold and Intermediate

Precursor in the Synthesis of Complex Heterocyclic Systems

The structure of 2-acetamidothiophene-3-carboxamide makes it an ideal starting material for the synthesis of various fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines. nih.govmdpi.com These compounds are of significant interest due to their structural similarity to purines, which allows them to interact with biological systems. mdpi.com

The synthesis of thieno[2,3-d]pyrimidines from 2-aminothiophene precursors, which are closely related to and can be derived from this compound, is a well-established synthetic route. nih.govnih.gov For instance, 2-aminothiophene-3-carboxylic acid esters can be readily prepared and subsequently cyclized to form the thieno[2,3-d]pyrimidine (B153573) core. nih.gov This core structure can then be further modified to create a diverse library of derivatives.

The reactivity of the amino and carboxamide groups allows for cyclization reactions with various reagents to form the pyrimidine (B1678525) ring fused to the thiophene (B33073) core. For example, reaction with formamide, urea, or isothiocyanates can lead to the formation of different substituted thieno[2,3-d]pyrimidin-4-ones. ekb.eg

Table 1: Examples of Heterocyclic Systems Synthesized from Thiophene Precursors

| Precursor | Reagent(s) | Resulting Heterocycle | Reference |

|---|---|---|---|

| 2-Amino-4-(thiophen-2-yl)thiophene-3-carbonitrile | Methylisothiocyanate | 2-Thioxothieno[2,3-d]pyrimidine derivative | ekb.eg |

| 2-Aminothiophene-3-carboxylic acid ester | ClCO(CH₂)₄Cl, then 1-(methoxyphenyl)piperazine | Substituted amide derivative, a precursor to further cyclization | nih.gov |

| 2-(3-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | Sodium hydroxide (B78521) | Thieno[2,3-d]pyrimidin-4-one derivative | nih.gov |

The synthesis of these complex heterocyclic systems is crucial for the development of new therapeutic agents. Thieno[2,3-d]pyrimidines have shown a broad spectrum of biological activities. nih.govmdpi.comekb.eg

Scaffold for Novel Organic Materials and Functional Molecules

The thiophene carboxamide framework is a privileged scaffold in medicinal chemistry and materials science. mdpi.comresearchgate.net The term "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds with diverse properties. This compound serves as an excellent scaffold due to its inherent chemical properties and the potential for modification at multiple positions. rsc.orgnih.gov

The thiophene ring itself is a key component in many functional organic materials. Its electron-rich nature and aromaticity contribute to the electronic and photophysical properties of the resulting molecules. mdpi.com By modifying the substituents on the thiophene ring and the carboxamide group, chemists can fine-tune these properties for specific applications.

Research has focused on synthesizing series of thiophene carboxamide derivatives and evaluating their potential in various fields. For example, derivatives have been synthesized and tested for their antiproliferative activity against cancer cell lines. mdpi.comnih.govmdpi.com In these studies, the thiophene carboxamide core is maintained while different aryl or alkyl groups are introduced to explore structure-activity relationships. nih.gov

Table 2: Functional Molecules Based on the Thiophene Carboxamide Scaffold

| Compound Series | Functionalization | Investigated Application | Reference |

|---|---|---|---|

| Thiophene-2-carboxamide derivatives | Substitution with hydroxyl, methyl, and amino groups | Antioxidant and antibacterial activity | nih.gov |

| Phenyl-thiophene-carboxamide derivatives | Biomimetics of Combretastatin A-4 | Anticancer activity | mdpi.com |

| Trisubstituted thiophene-3-carboxamide (B1338676) selenide (B1212193) derivatives | Hybridization of pharmacophores | EGFR kinase inhibitors for cancer therapy | nih.gov |

The versatility of the 2-aminothiophene scaffold allows for the creation of conjugates and hybrids with other biologically active molecules, further expanding the range of potential applications. nih.gov

Applications in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.govnih.gov Host-guest chemistry, a subfield of supramolecular chemistry, involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule. rsc.orgresearchgate.net

The structure of this compound and its derivatives is well-suited for applications in supramolecular chemistry. The presence of amide groups allows for the formation of strong and directional hydrogen bonds, which are fundamental to the self-assembly of molecules into larger, ordered structures. nih.govscispace.com

For instance, the intramolecular N-H···N hydrogen bond is a common feature in thiophene-3-carboxamide derivatives, leading to a pseudo-six-membered ring that locks the molecular conformation. nih.govscispace.com This conformational rigidity can be a desirable feature in the design of specific host molecules. Furthermore, intermolecular hydrogen bonds, such as C-H···O interactions, can link molecules into extended networks in the solid state. scispace.com

The ability to form well-defined supramolecular assemblies opens up possibilities for the use of this compound derivatives in areas such as crystal engineering, and the development of materials with specific recognition and binding properties.

Investigations of in Vitro and Non Clinical Biological Activities and Mechanisms

In Vitro Enzyme Inhibition Studies

While direct studies on 2-Acetamidothiophene-3-carboxamide as a VEGFR-2 inhibitor are not prominently available in the reviewed literature, extensive research has been conducted on structurally related thiophene-3-carboxamide (B1338676) derivatives, highlighting the potential of this chemical class as anti-angiogenic agents. nih.govnih.gov Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.govresearchgate.net

A study focused on novel thiophene-3-carboxamide derivatives based on the scaffold of PAN-90806 identified compounds with significant VEGFR-2 inhibitory activity. nih.gov For instance, one of the most promising derivatives, compound 14d , demonstrated an IC₅₀ value of 191.1 nM against VEGFR-2. nih.gov This compound also showed potent anti-proliferative effects against various cancer cell lines, including HCT116, MCF7, PC3, and A549. nih.gov Mechanistic studies revealed that compound 14d induces cancer cell death by arresting the cell cycle, promoting the production of reactive oxygen species (ROS), and inducing apoptosis. nih.gov

In another study, ortho-amino thiophene (B33073) carboxamide derivatives were synthesized and evaluated for their dual inhibitory effects on VEGFR-2 and tubulin polymerization. nih.gov Compounds 5 and 21 from this series exhibited potent VEGFR-2 inhibition with IC₅₀ values of 0.59 µM and 1.29 µM, respectively. nih.govsemanticscholar.org These compounds also displayed significant cytotoxicity against HepG-2 and HCT-116 cancer cell lines. nih.gov The pro-apoptotic activity of these compounds was linked to the upregulation of p53, an increased Bax/Bcl-2 ratio, and elevated levels of caspases-3/7. nih.gov

These findings underscore the therapeutic potential of the thiophene-3-carboxamide scaffold as a source of novel VEGFR-2 inhibitors.

Table 1: VEGFR-2 Inhibitory Activity of Selected Thiophene-3-Carboxamide Derivatives

| Compound | IC₅₀ (nM) for VEGFR-2 | Reference |

|---|---|---|

| Compound 14d | 191.1 | nih.gov |

| Compound 5 | 590 | nih.gov |

| Compound 21 | 1290 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Based on a comprehensive review of the available scientific literature, there are no direct studies investigating the inhibitory activity of this compound against the cruzain enzyme. Cruzain, the major cysteine protease of Trypanosoma cruzi, is considered a crucial target for the development of new treatments for Chagas disease. nih.govnih.gov While various classes of compounds, such as vinyl sulfones and benzimidazoles, have been explored as cruzain inhibitors, research on thiophene-based inhibitors in this specific context is not apparent in the reviewed literature. nih.gov

A thorough review of the scientific literature did not yield any studies specifically investigating the inhibitory effects of this compound on human leukocyte elastase (HLE). HLE is a serine protease implicated in the pathology of various inflammatory diseases. Research into HLE inhibitors has explored various chemical scaffolds, but thiophene-carboxamide derivatives have not been a focus in the available literature.

The calcium-activated chloride channel TMEM16A (also known as ANO1) has been identified as a target for derivatives of this compound. nih.gov These channels are involved in diverse physiological processes, including epithelial fluid secretion and smooth muscle contraction, making them potential therapeutic targets for conditions like hypertension and asthma. nih.govnih.gov

A study on substituted 2-acylamino-cycloalkylthiophene-3-carboxylic acid arylamides, which are closely related to this compound, identified these compounds as inhibitors of TMEM16A. nih.gov The initial screening identified the lead compound 10aa with an IC₅₀ of approximately 0.42 µM. nih.gov Subsequent structure-activity relationship (SAR) studies led to the development of more potent analogs. nih.gov

Table 2: TMEM16A Inhibitory Activity of Selected 2-Acylamino-cycloalkylthiophene-3-carboxylic Acid Arylamides

| Compound | IC₅₀ (µM) for TMEM16A | Reference |

|---|

This table is interactive. Click on the headers to sort the data.

Another study on 4-arylthiophene-3-carboxylic acid derivatives also identified potent ANO1 inhibitors. Compound 42 from this series showed an IC₅₀ of 0.79 µmol/L and exhibited analgesic effects in pain models, further highlighting the potential of the thiophene-carboxylic acid scaffold in modulating this ion channel. nih.gov

An extensive search of the scientific literature revealed no studies investigating the inhibitory activity of this compound against Beta-Ketoacyl-ACP Synthase III (FabH). FabH is a key enzyme in bacterial fatty acid synthesis and is considered a promising target for the development of new antibacterial agents. nih.gov While various inhibitors of FabH have been identified, the thiophene-carboxamide scaffold has not been reported in this context in the reviewed literature.

Direct studies on the modulation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) activation by this compound were not found in the reviewed literature. However, research on related aminothiophene derivatives suggests that this class of compounds may have the potential to influence inflammatory pathways.

A study on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, which share the aminothiophene core, demonstrated anti-inflammatory activity by activating the NRF2 pathway and subsequently downregulating the expression of NF-κB and COX-2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. nih.govdundee.ac.ukresearchgate.net The NF-κB pathway is a critical regulator of inflammation and is implicated in a wide range of diseases. mdpi.com The ability of these related compounds to modulate NF-κB suggests that the broader class of aminothiophene carboxamides could warrant investigation for anti-inflammatory properties.

Anti-parasitic Activities in vitro

While direct studies on the anti-parasitic activity of this compound are not extensively documented in the reviewed literature, research into related thiophene carboxamide scaffolds has shown promising results against various parasites.

Anti-leishmanial Activity (e.g., against L. donovani)

Although specific data on this compound's efficacy against Leishmania donovani is not available, the broader class of thiophene derivatives has been investigated for anti-leishmanial properties. For instance, 5-nitrothiophene-2-carboxamides have been identified as having promising anti-leishmanial activity. nih.govdur.ac.uk Structure-activity relationship (SAR) studies on these compounds revealed that the 5-nitrothiophene-2-carboxamide (B1296742) functionality is crucial for their effect. nih.govdur.ac.uk Furthermore, the introduction of a basic nitrogen, such as a morpholine (B109124) ring, into the structure of these derivatives led to improved aqueous solubility while maintaining potent anti-leishmanial activity and selectivity over mammalian cells. dur.ac.uk The anti-leishmanial activity of some compounds is influenced by the host cell type used in in vitro assays. nih.gov Other studies on different heterocyclic carboxamides, such as β-carboline-3-carboxamides, have also demonstrated significant activity against Leishmania species, suggesting the potential of this chemical class in anti-parasitic research. researchgate.netnih.gov

Trypanocidal Activity (e.g., against T. cruzi)

Similar to the anti-leishmanial data, direct evidence for the trypanocidal activity of this compound against Trypanosoma cruzi is limited in the available literature. However, the potential of the broader thiophene carboxamide class is suggested by studies on related compounds. For example, research on various heterocyclic compounds has been conducted to identify new agents against T. cruzi, the causative agent of Chagas disease. nih.govnih.govnih.govrevistabiomedica.org These studies often involve screening against different life cycle stages of the parasite, including amastigotes and trypomastigotes, to determine the inhibitory concentrations. nih.govrevistabiomedica.org The development of effective in vitro assays is crucial for the identification of compounds with potential for progression in Chagas' disease drug discovery. nih.gov

Anti-cancer Activity in vitro (Cytotoxicity and Apoptosis Induction in Cell Lines)

Thiophene carboxamide derivatives have demonstrated significant in vitro anti-cancer activity through cytotoxicity and the induction of apoptosis in various cancer cell lines.

A study on novel thiophene carboxamide scaffold compounds revealed that certain derivatives exhibit significant cytotoxic effects on cancer cell lines, including A375 (melanoma), HT-29 (colon cancer), and MCF-7 (breast cancer). mdpi.com One of the most effective compounds, MB-D2, showed high selectivity against A375 cancer cells while being less toxic to normal HaCaT cells. nih.gov The mechanism of action for these compounds was found to involve the activation of caspases 3/7 and mitochondrial depolarization, leading to apoptosis. mdpi.comnih.gov

Another series of thiophene carboxamide derivatives designed as biomimetics of Combretastatin A-4 (CA-4) also showed potent antiproliferative properties, particularly against the Hep3B liver cancer cell line. nih.gov Compounds 2b and 2e from this series were the most active, with IC50 values of 5.46 µM and 12.58 µM, respectively. nih.gov These compounds were observed to disrupt the formation of 3D spheroids of Hep3B cells. nih.gov

Furthermore, derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been synthesized and evaluated for their anticancer activity. One such compound demonstrated the ability to induce apoptosis and necrosis in MCF-7 breast cancer cells. nih.gov

The table below summarizes the in vitro anti-cancer activity of selected thiophene carboxamide derivatives.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Observed Effects |

| MB-D2 | A375 (Melanoma) | Not specified | High cytotoxicity, Caspase 3/7 activation, Mitochondrial depolarization |

| Compound 2b | Hep3B (Liver Cancer) | 5.46 | Antiproliferative, Disruption of 3D spheroid formation |

| Compound 2e | Hep3B (Liver Cancer) | 12.58 | Antiproliferative, Disruption of 3D spheroid formation |

| Compound 4 (from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate series) | MCF-7 (Breast Cancer) | 23.2 | Apoptosis and necrosis induction |

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Structure-activity relationship (SAR) studies have been crucial in optimizing the biological activities of 2-amido-3-carboxamide thiophene derivatives.

In the development of cannabinoid receptor 2 (CB₂) agonists for pain management, SAR studies on a series of 2-amido-3-carboxamide thiophenes were conducted. nih.gov These studies involved modifications at various positions of the thiophene ring to understand the impact on receptor binding and functional activity. nih.gov

For anti-cancer applications, SAR studies on thiophene carboxamide derivatives have shown that the nature and position of substituents on the thiophene and associated aryl rings significantly influence their cytotoxic potency and selectivity. nih.govnih.gov For instance, in a series of 5-substituted 2-amino-3-carboxymethylthiophene derivatives, replacing an ethyl linker with a thioalkyl linker between the thiophene and a substituted aryl group preserved or enhanced antiproliferative potency and selectivity against T-lymphoma/leukemia cells. nih.gov Specifically, methyl-2-amino-5-((4-ethylphenylthio)methyl)thiophene-3-carboxylate and methyl-2-amino-5-((4-isopropylphenylthio)methyl)thiophene-3-carboxylate were found to be more potent and selective than the parent compound. nih.gov

In the context of anti-parasitic agents, SAR studies on 5-nitrothiophene-2-carboxamides highlighted the importance of the 5-nitrothiophene-2-carboxamide moiety for anti-leishmanial activity. nih.govdur.ac.uk

Mechanistic Elucidation of Biological Interactions (e.g., binding modes, cellular pathways)

Investigations into the mechanisms of action of this compound derivatives have revealed their interactions with specific biological targets and cellular pathways.

For the 2-amido-3-carboxamide thiophene derivatives developed as CB₂ receptor agonists, mechanistic studies involved radioligand binding assays to determine their affinity and selectivity for CB₁ and CB₂ receptors. nih.gov Functional assays further characterized their agonist activity. nih.gov

In the realm of anti-cancer research, mechanistic studies on thiophene carboxamide derivatives have focused on their ability to induce apoptosis. These compounds have been shown to activate key apoptotic players like caspase-3/7 and to disrupt the mitochondrial membrane potential. mdpi.comnih.gov Molecular dynamics simulations of some thiophene carboxamide derivatives biomimetic to CA-4 suggested that they interact with the tubulin-colchicine-binding pocket, with the thiophene ring playing a critical role in this interaction. nih.gov

Animal Model Studies for Mechanistic Biological Understanding (e.g., pain management models, tumor growth in animals, without efficacy/safety claims for human clinical use)

To understand the in vivo relevance of the in vitro findings, this compound derivatives have been evaluated in various animal models.

A representative compound from the series of 2-amido-3-carboxamide thiophene CB₂ receptor agonists demonstrated efficacy in behavioral models of neuropathic, inflammatory, and postsurgical pain in rats. nih.gov The analgesic effects were shown to be mediated through the CB₂ receptor, as they were blocked by a CB₂ antagonist. nih.gov Another study investigated a novel 2-4methylphenylimino-3-carboxamide substituted thiophene compound for its peripheral analgesic activity in mice using acetic acid-induced writhing and formalin-induced paw licking tests. researchgate.net

In the context of cancer research, animal models are instrumental in understanding tumor growth and the efficacy of potential anti-cancer agents. nih.govnih.gov While specific tumor growth studies with this compound were not detailed in the provided results, the general use of xenograft and syngeneic tumor models in mice is a standard approach to evaluate the in vivo potential of anti-cancer compounds. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research should prioritize the development of novel and sustainable routes to 2-acetamidothiophene-3-carboxamide, moving beyond traditional, often harsh, reaction conditions.

Current synthetic strategies for related 2-aminothiophene-3-carboxamides often rely on the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base. tubitak.gov.trresearchgate.net While effective, these methods can generate significant waste and utilize hazardous reagents.

Future efforts should explore "green chemistry" principles, such as the use of alternative solvents, catalysts, and energy sources. unibo.itnih.gov Microwave-assisted organic synthesis, for instance, has shown promise in accelerating the synthesis of related heterocyclic compounds, often with improved yields and reduced reaction times. tubitak.gov.tr The exploration of one-pot multicomponent reactions, which combine several synthetic steps into a single operation, also presents a promising avenue for improving efficiency and reducing waste. nih.gov

Table 1: Comparison of Conventional and Potential Sustainable Synthetic Approaches

| Feature | Conventional Synthesis (e.g., Gewald Reaction) | Potential Sustainable Approaches |

| Solvents | Often uses volatile organic compounds (VOCs) like ethanol (B145695) or DMF. tubitak.gov.tr | Water, ionic liquids, or solvent-free conditions. |

| Catalysts | Often requires stoichiometric amounts of base (e.g., morpholine (B109124), triethylamine). tubitak.gov.tr | Recyclable solid catalysts, biocatalysts (enzymes). |

| Energy Source | Conventional heating (oil baths, heating mantles). | Microwave irradiation, ultrasound. |

| Efficiency | Can involve multiple steps and purification processes. | One-pot multicomponent reactions. |

| Waste | Can generate significant amounts of byproducts and solvent waste. | Higher atom economy, reduced waste streams. |

By focusing on these green and sustainable approaches, the synthesis of this compound can become more economically viable and environmentally responsible, paving the way for its broader application.

Exploration of New Reactivity Profiles and Derivatization Potential

The inherent reactivity of the this compound scaffold provides a rich platform for chemical modification and the generation of diverse compound libraries. The thiophene (B33073) ring, the acetamido group, and the carboxamide moiety all offer sites for chemical transformation.

The thiophene ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups at various positions. masterorganicchemistry.com Understanding the directing effects of the existing substituents will be crucial for selectively modifying the ring. Conversely, nucleophilic aromatic substitution, though less common for electron-rich thiophenes, could be explored, particularly with the introduction of strongly electron-withdrawing groups. nih.govyoutube.comscribd.com

The amide functionalities present opportunities for hydrolysis, reduction, or further N-alkylation or N-arylation, leading to a host of new derivatives with potentially altered biological activities. The reactivity of the amino group of the parent 2-aminothiophene-3-carboxamide (B79593) is well-documented, serving as a precursor to a variety of fused heterocyclic systems like thieno[2,3-d]pyrimidines. tubitak.gov.tr This highlights the potential of the acetamido group in this compound to be deprotected to the amine and utilized in similar cyclization reactions.

Systematic derivatization studies will be key to unlocking the full potential of this scaffold. By creating a library of analogues with modifications at different positions, researchers can systematically probe structure-activity relationships (SAR) for various biological targets. northwestern.edu

Advanced Applications in Bio-imaging and Sensing Technologies

The development of fluorescent probes for bio-imaging and sensing is a rapidly growing field, enabling the visualization and quantification of biological processes in real-time. The thiophene core, known for its favorable photophysical properties, makes this compound an attractive candidate for the development of novel fluorescent probes.

Thiophene-based compounds have been successfully employed as fluorescent sensors for various analytes, including metal ions. researchgate.net The amide groups in this compound can act as binding sites for specific ions or molecules. Upon binding, the electronic properties of the molecule can be perturbed, leading to a change in its fluorescence emission (a "turn-on" or "turn-off" response). This principle can be harnessed to design selective sensors for biologically important species. researchgate.net

Furthermore, the scaffold can be functionalized with specific recognition moieties to target particular organelles or biomolecules within a cell. For example, by attaching a triphenylphosphonium cation, the probe could be directed to the mitochondria. This would allow for the specific monitoring of processes within this vital organelle. The development of such targeted probes is crucial for understanding the subcellular mechanisms of disease.

Integration with High-Throughput Screening for Diverse Chemical Biology Probes

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.govnih.govaxcelead-us.commedchemexpress.comselleckchem.com By generating a diverse library of this compound derivatives, HTS can be employed to identify novel chemical probes for a wide range of biological targets.

The derivatization potential discussed in section 8.2 is central to creating a comprehensive library for HTS. This library should encompass a wide range of physicochemical properties to maximize the chances of identifying "hits." These hits can then be further optimized through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties.

HTS campaigns could focus on identifying inhibitors or modulators of enzymes, receptors, or protein-protein interactions implicated in various diseases. For instance, given that some thiophene carboxamide derivatives have shown anticancer activity, an HTS campaign against a panel of cancer cell lines could uncover new therapeutic leads. mdpi.comnih.gov

Table 2: Potential HTS Campaigns for this compound Derivatives

| Target Class | Example Biological Targets | Potential Therapeutic Area |

| Enzymes | Kinases, Proteases, Histone Deacetylases rsc.org | Oncology, Inflammation |

| Receptors | G-protein coupled receptors (GPCRs), Cannabinoid receptors (CB2) northwestern.edu | Neurology, Pain Management |

| Ion Channels | Voltage-gated and ligand-gated ion channels | Cardiovascular diseases, Neurological disorders |

| Protein-Protein Interactions | p53-MDM2, Bcl-2 family proteins | Oncology |

The data generated from HTS, combined with subsequent SAR studies, will be invaluable in elucidating the biological functions of this class of compounds and identifying promising candidates for further development.

Computational Design of Next-Generation Analogues for Specific Biological Targets

In recent years, computational methods, including molecular docking and molecular dynamics simulations, have become indispensable tools in drug discovery and design. nih.govnih.govnih.govrsc.orgresearchgate.net These in-silico approaches can be used to predict the binding affinity and mode of interaction of this compound analogues with specific biological targets.

By creating a virtual library of derivatives, researchers can perform computational screening to prioritize compounds for synthesis and biological testing, thereby saving time and resources. Molecular docking can provide insights into the key interactions between the ligand and the active site of a protein, guiding the design of more potent and selective inhibitors. nih.gov For example, if a particular hydrogen bond is found to be crucial for binding, analogues can be designed to optimize this interaction.

Molecular dynamics simulations can further be used to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding event and the stability of the complex. nih.gov This information can be used to refine the design of next-generation analogues with improved pharmacological profiles. The combination of computational design with synthetic chemistry and biological testing creates a powerful iterative cycle for the development of novel therapeutic agents based on the this compound scaffold.

Q & A

Q. Advanced

- In Vitro :

- In Vivo :

- Acute Chagas murine models: Parasite load reduction in blood/heart tissue after oral dosing (e.g., 50 mg/kg/day for 10 days).

- Toxicity screening: Liver enzyme (ALT/AST) and renal function markers.

How is crystallographic data integrated with computational docking to validate the binding mode of derivatives?

Q. Advanced

- Crystallography : Resolve co-crystal structures (e.g., cruzain-Neq42 complex) to identify key interactions (e.g., hydrogen bonds with Gly66, hydrophobic packing with Leu67) .

- Docking Validation : Use software (AutoDock Vina, Schrödinger) to simulate binding poses. Match docking scores (<-9.0 kcal/mol) with experimental IC values.

- MD Simulations : Perform 100 ns molecular dynamics to assess stability of predicted binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.